molecular formula C14H12N2OS B255773 6-Cyclopropyl-4-furan-2-yl-2-methylsulfanyl-nicotinonitrile

6-Cyclopropyl-4-furan-2-yl-2-methylsulfanyl-nicotinonitrile

Cat. No. B255773
M. Wt: 256.32 g/mol
InChI Key: SKYUFEXRMFRFRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-4-furan-2-yl-2-methylsulfanyl-nicotinonitrile, also known as CP-945,598, is a novel compound that belongs to the class of nicotinic acetylcholine receptor (nAChR) antagonists. The compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Mechanism of Action

6-Cyclopropyl-4-furan-2-yl-2-methylsulfanyl-nicotinonitrile acts as a competitive antagonist of nAChRs, which are ligand-gated ion channels that are widely distributed in the nervous system. The compound binds to the receptor and prevents the binding of acetylcholine, which is the endogenous ligand. This results in the inhibition of neurotransmitter release and the modulation of various physiological processes.
Biochemical and Physiological Effects:
6-Cyclopropyl-4-furan-2-yl-2-methylsulfanyl-nicotinonitrile has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the release of various neurotransmitters, including dopamine, glutamate, and acetylcholine. This results in the modulation of various physiological processes, including pain sensation, learning and memory, and addiction.

Advantages and Limitations for Lab Experiments

6-Cyclopropyl-4-furan-2-yl-2-methylsulfanyl-nicotinonitrile has various advantages for lab experiments. The compound is relatively stable and can be easily synthesized in good purity. The compound has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations associated with the use of 6-Cyclopropyl-4-furan-2-yl-2-methylsulfanyl-nicotinonitrile in lab experiments. The compound has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, the compound has a relatively low potency, which can make it difficult to achieve the desired pharmacological effects.

Future Directions

There are various future directions for the study of 6-Cyclopropyl-4-furan-2-yl-2-methylsulfanyl-nicotinonitrile. One potential direction is the development of more potent and selective nAChR antagonists based on the structure of 6-Cyclopropyl-4-furan-2-yl-2-methylsulfanyl-nicotinonitrile. Additionally, the compound could be further studied for its potential therapeutic applications in various diseases, including neuropathic pain, Alzheimer's disease, and nicotine addiction. Further research could also focus on the long-term effects of 6-Cyclopropyl-4-furan-2-yl-2-methylsulfanyl-nicotinonitrile and its potential side effects.
In conclusion, 6-Cyclopropyl-4-furan-2-yl-2-methylsulfanyl-nicotinonitrile is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. The compound acts as a selective antagonist of nAChRs and has various biochemical and physiological effects. While there are limitations associated with the use of 6-Cyclopropyl-4-furan-2-yl-2-methylsulfanyl-nicotinonitrile in lab experiments, there are also various future directions for its study.

Synthesis Methods

The synthesis of 6-Cyclopropyl-4-furan-2-yl-2-methylsulfanyl-nicotinonitrile involves the reaction of 6-cyclopropyl-4-furan-2-yl-nicotinonitrile with methylthioacetonitrile in the presence of a base. The reaction yields the desired compound, which is then purified using column chromatography. The synthesis method is relatively simple and yields the compound in good purity.

Scientific Research Applications

6-Cyclopropyl-4-furan-2-yl-2-methylsulfanyl-nicotinonitrile has been extensively studied for its potential therapeutic applications in various diseases. The compound has shown promising results in the treatment of neuropathic pain, Alzheimer's disease, and nicotine addiction. 6-Cyclopropyl-4-furan-2-yl-2-methylsulfanyl-nicotinonitrile acts as a selective antagonist of nAChRs, which are involved in various physiological and pathological processes.

properties

Product Name

6-Cyclopropyl-4-furan-2-yl-2-methylsulfanyl-nicotinonitrile

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

6-cyclopropyl-4-(furan-2-yl)-2-methylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C14H12N2OS/c1-18-14-11(8-15)10(13-3-2-6-17-13)7-12(16-14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3

InChI Key

SKYUFEXRMFRFRT-UHFFFAOYSA-N

SMILES

CSC1=C(C(=CC(=N1)C2CC2)C3=CC=CO3)C#N

Canonical SMILES

CSC1=C(C(=CC(=N1)C2CC2)C3=CC=CO3)C#N

Origin of Product

United States

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